Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Overview
Description
“Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate” is a chemical compound with the molecular formula C15H26BNO4 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The InChI string for this compound is 1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3
.
Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Biologically Active Compounds : It serves as an important intermediate in synthesizing biologically active compounds, including crizotinib, a notable example. The synthesis process typically involves multi-step reactions starting from specific precursors and confirming the structure through spectral analysis (Kong et al., 2016).
Crystal Structure and DFT Analysis : The compound's crystal structure has been determined through X-ray diffraction, and its molecular structure confirmed using density functional theory (DFT). These analyses provide insights into the compound's physicochemical properties and stability (Ye et al., 2021).
Use in Polymer Synthesis : This compound has applications in the synthesis of deeply colored polymers, where it is incorporated into the main chain of polymers. These polymers show solubility in common organic solvents and are investigated for their potential applications in various fields (Welterlich, Charov, & Tieke, 2012).
Synthesis Techniques and Optimization
Optimized Synthesis Methods : Research has focused on improving the synthesis methods of compounds containing this chemical, indicating its importance in pharmaceutical and chemical research. These methods aim at higher yield and purity, essential for practical applications (Bethel et al., 2012).
Novel Synthesis Approaches : Innovative approaches for synthesizing related compounds, showcasing the ongoing research and development in this field, are also being explored. These novel methods often focus on key intermediates and efficient catalysis (Jian-qiang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, causing a conformational change, or modulating the target’s activity .
Biochemical Pathways
Given the structural features of the compound, it may be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSVXYOMGFESAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682297 | |
Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-47-5 | |
Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-7-azaindole-3-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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